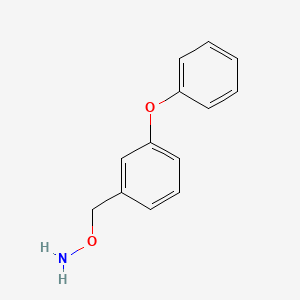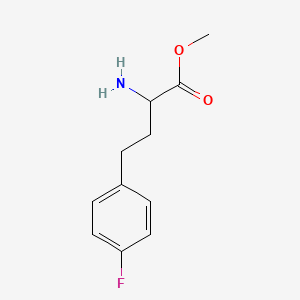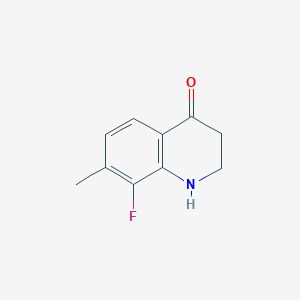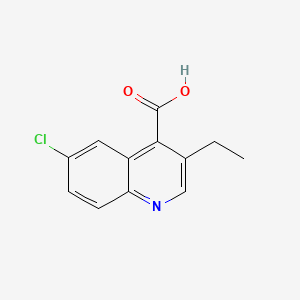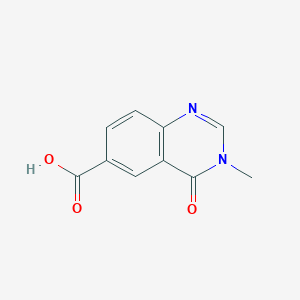
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid: is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes a quinazoline core with a carboxylic acid group at the 6-position and a methyl group at the 3-position The presence of the oxo group at the 4-position adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline core. The introduction of the methyl group at the 3-position can be achieved through alkylation reactions using methylating agents such as methyl iodide. The oxo group at the 4-position is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline core are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), varying temperatures and solvents.
Major Products:
Oxidation: Formation of quinazoline derivatives with additional oxo groups.
Reduction: Formation of hydroxyquinazoline derivatives.
Substitution: Formation of halogenated or nitrated quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for developing new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to understand its mechanism of action and optimize its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound, which lacks the methyl and oxo groups.
4-Oxoquinazoline: Similar structure but without the methyl group at the 3-position.
6-Carboxyquinazoline: Lacks the methyl and oxo groups but has the carboxylic acid group at the 6-position.
Uniqueness: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 3-position and the oxo group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Its carboxylic acid group at the 6-position allows for further functionalization and conjugation with other molecules, expanding its utility in various applications.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3-methyl-4-oxoquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-5-11-8-3-2-6(10(14)15)4-7(8)9(12)13/h2-5H,1H3,(H,14,15) |
Clé InChI |
TVXLXLKDYGBLRT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=O)C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


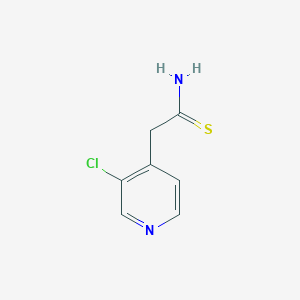

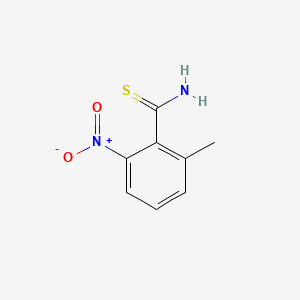
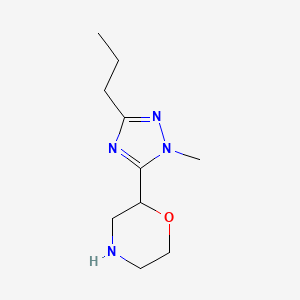
![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
![5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)
